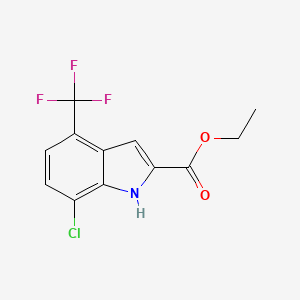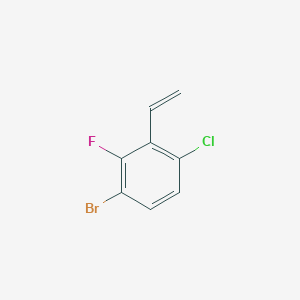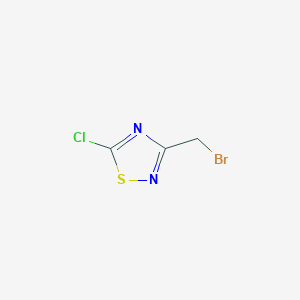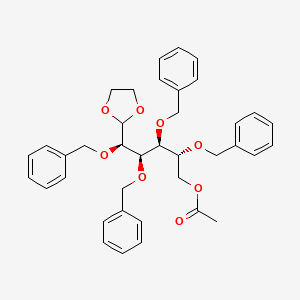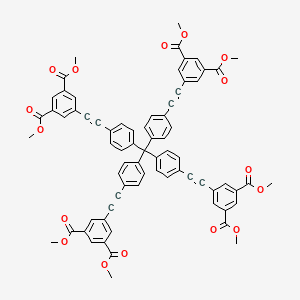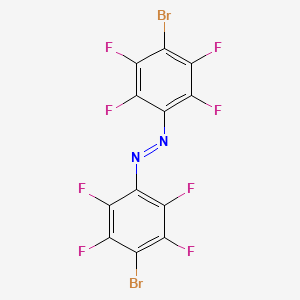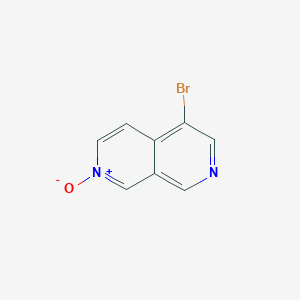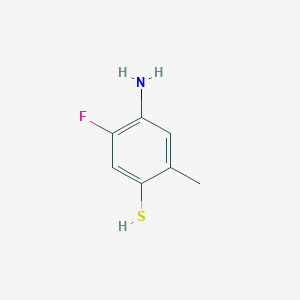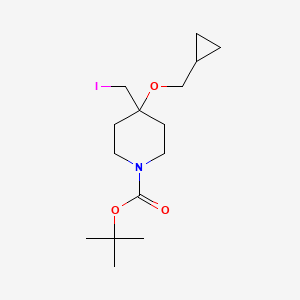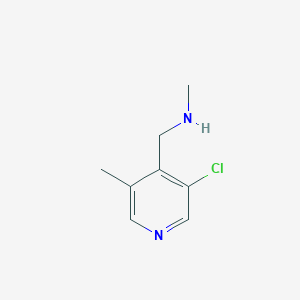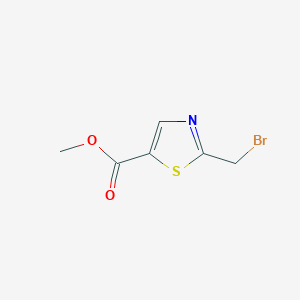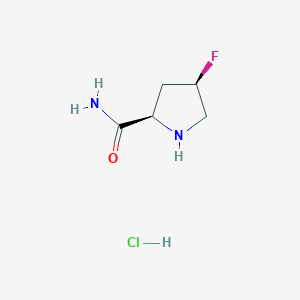
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant potential in various scientific fields It is characterized by the presence of a fluorine atom at the 4-position of the pyrrolidine ring and a carboxamide group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid.
Fluorination: The hydroxyl group at the 4-position is replaced with a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Amidation: The carboxylic acid group at the 2-position is converted to a carboxamide group through an amidation reaction using reagents such as ammonia or primary amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted pyrrolidine derivatives.
Reduction: Formation of (2R,4R)-4-fluoropyrrolidine-2-amine.
Oxidation: Formation of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studying enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Chemical Synthesis: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxamide group plays a crucial role in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride: Similar structure but with a hydroxyl group instead of a fluorine atom.
(2R,4R)-4-Chloropyrrolidine-2-carboxamide hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.
(2R,4R)-4-Methylpyrrolidine-2-carboxamide hydrochloride: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development.
Propiedades
Fórmula molecular |
C5H10ClFN2O |
|---|---|
Peso molecular |
168.60 g/mol |
Nombre IUPAC |
(2R,4R)-4-fluoropyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C5H9FN2O.ClH/c6-3-1-4(5(7)9)8-2-3;/h3-4,8H,1-2H2,(H2,7,9);1H/t3-,4-;/m1./s1 |
Clave InChI |
YIEACUBSPQGCLW-VKKIDBQXSA-N |
SMILES isomérico |
C1[C@H](CN[C@H]1C(=O)N)F.Cl |
SMILES canónico |
C1C(CNC1C(=O)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


